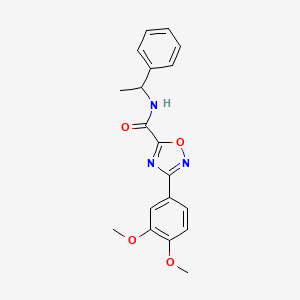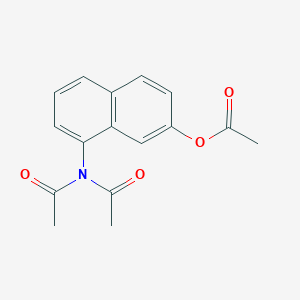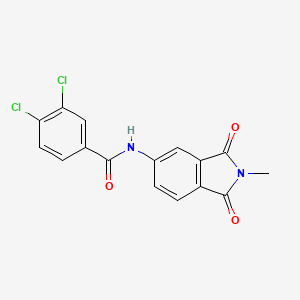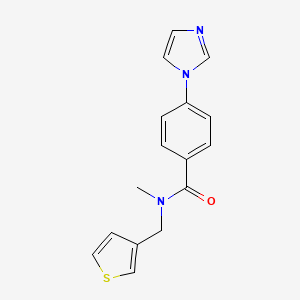
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, also known as DPh-Oxadiazole, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is its versatility in terms of its potential applications. It can be used in various fields of science, including biochemistry, pharmacology, and materials science. Additionally, 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele. One potential area of investigation is its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele and its potential applications in treating various diseases. Finally, research is needed to explore the potential toxicity of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele and to develop strategies to mitigate any adverse effects.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been studied extensively for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(13-7-5-4-6-8-13)20-18(23)19-21-17(22-26-19)14-9-10-15(24-2)16(11-14)25-3/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJXIMDOLZXOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-phenyl-1-piperazinyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4425324.png)
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)
![2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425364.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B4425370.png)




![N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425404.png)
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
![1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4425417.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B4425422.png)